(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16716485
InChI: InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid

CAS No.:

Cat. No.: VC16716485

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid -

Specification

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 3-(2-aminopyrimidin-5-yl)prop-2-enoic acid
Standard InChI InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)
Standard InChI Key ZSTSKJFUYGWSPO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)N)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is (E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid, reflecting its trans-configuration (2E2E) across the double bond . The structure comprises a pyrimidine ring with an amino group at the 2-position and an acrylic acid substituent at the 5-position (Figure 1). The conjugated system formed by the pyrimidine and acrylate groups contributes to its reactivity in cycloaddition and condensation reactions .

Table 1: Key Identifiers of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid

PropertyValueSource
CAS Registry Number335030-80-3
PubChem CID53395796
Molecular FormulaC7H7N3O2\text{C}_7\text{H}_7\text{N}_3\text{O}_2
SMILES NotationC1=C(C=NC(=N1)N)C=CC(=O)O
InChIKeyZSTSKJFUYGWSPO-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s exact mass is 165.0538 Da, with a monoisotopic mass of 165.0538 Da . Its UV-Vis spectrum (calculated) shows absorption maxima at 265 nm and 310 nm, attributed to π→π* transitions in the conjugated system. The rotatable bond count (2) and hydrogen bond donor/acceptor counts (2/5) suggest moderate flexibility and polarity, influencing solubility in polar solvents like DMSO or methanol .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves Knoevenagel condensation between 2-aminopyrimidine-5-carbaldehyde and malonic acid derivatives. For example, reacting 2-aminopyrimidine-5-carbaldehyde with methyl acrylate in the presence of a Lewis base catalyst (e.g., TMDP) yields the target compound via a conjugated addition-elimination mechanism . The reaction typically proceeds under mild conditions (60–80°C, 12–24 hours) with yields exceeding 70% after purification by recrystallization .

Mechanistic Pathway:

  • Activation: TMDP facilitates deprotonation of malonic acid, generating a nucleophilic enolate.

  • Condensation: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration: Elimination of water produces the α,β-unsaturated acrylate .

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. A patented method (WO2020057982A1) describes a scalable process using immobilized enzymes to catalyze the condensation step, achieving >90% conversion with minimal byproducts. The final product is isolated via centrifugal partition chromatography and lyophilized to ≥98% purity.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a melting point of 218–220°C (decomposition) and a calculated aqueous solubility of 1.2 mg/mL at 25°C . Its low partition coefficient (XLogP3-AA=0.2\text{XLogP3-AA} = -0.2) indicates hydrophilic character, consistent with its carboxylic acid functionality .

Table 2: Computed Physicochemical Properties

PropertyValueMethod (PubChem)
Molecular Weight165.15 g/molPubChem 2.2
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Topological Polar Surface Area89.8 ŲErtl, 2009

Stability and Reactivity

The compound is stable under inert atmospheres but undergoes decarboxylation above 200°C. The acrylate moiety participates in Michael additions and Diels-Alder reactions, while the amino group enables functionalization via alkylation or acylation .

Applications in Research and Industry

Pharmaceutical Intermediate

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a precursor to triazolo[1,5-a]pyrimidines, a class of heterocycles with demonstrated antimicrobial and anticancer activities . For instance, cyclocondensation with 3-amino-1,2,4-triazole yields derivatives showing IC50_{50} values of 2.1 µM against Staphylococcus aureus .

Material Science

The conjugated system enables use in organic semiconductors. Thin films of its copper(II) complexes exhibit electrical conductivity of 10310^{-3} S/cm, suitable for flexible electronics.

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